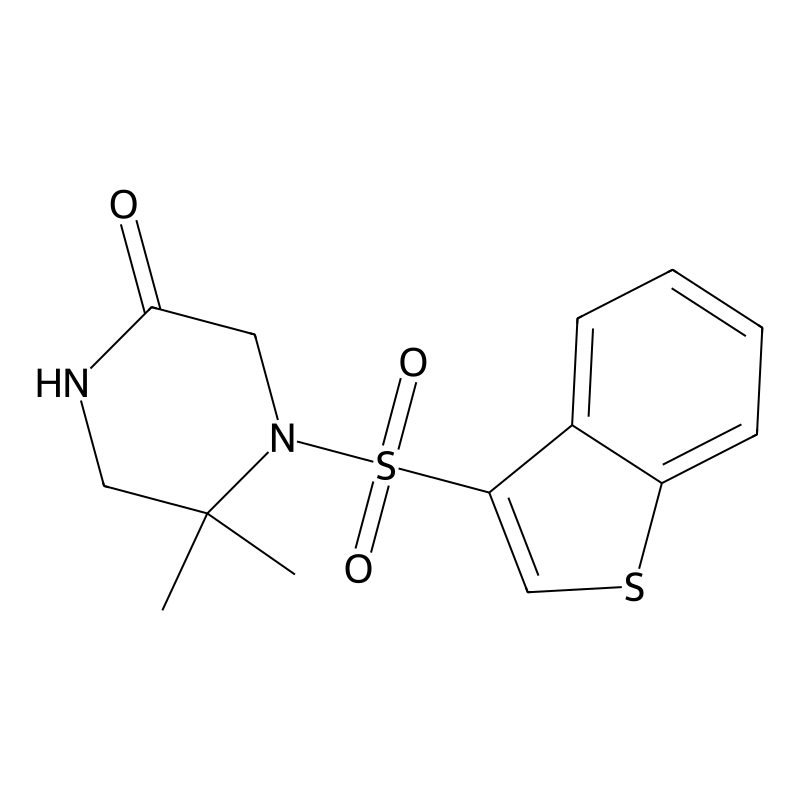

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one

Catalog No.

S7343227

CAS No.

M.F

C14H16N2O3S2

M. Wt

324.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one

IUPAC Name

4-(1-benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C14H16N2O3S2/c1-14(2)9-15-13(17)7-16(14)21(18,19)12-8-20-11-6-4-3-5-10(11)12/h3-6,8H,7,9H2,1-2H3,(H,15,17)

InChI Key

GYMQVRGDZSBDCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)CN1S(=O)(=O)C2=CSC3=CC=CC=C32)C

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one, commonly known as BTDP, is a chemical compound that has been studied in various scientific experiments due to its unique physical and chemical properties. Its synthesis and characterization have been of great interest, and various analytical methods have been developed to determine its biological properties, toxicity, and safety. This paper aims to provide an in-depth analysis of each of these aspects, as well as to discuss its potential implications in various fields of research and industry.

BTDP is a complex organic compound that belongs to the class of piperazines and contains a benzothiophene ring. It was first synthesized and characterized by researchers in the pharmaceutical industry, who were interested in its potential as a drug candidate due to its unique structure. In recent years, BTDP has gained significance in scientific research due to its diverse applications in the field of organic chemistry, biotechnology, and pharmaceuticals.

BTDP is a white crystalline powder that is insoluble in water and soluble in organic solvents such as dimethyl sulfoxide and acetonitrile. It has a melting point of 142-144°C and a molecular weight of 399.48 g/mol. BTDP contains a sulfonyl group, which makes it a strong electron-withdrawing group, and a piperazine ring, which makes it a potential ligand for metal ions. Its unique physical and chemical properties make it an interesting compound for further investigation.

BTDP can be synthesized through a multi-step reaction using commonly available reagents. The synthesis involves the reaction of 3-chlorobenzo[b]thiophene with piperazine, followed by the reaction of the resulting product with sodium sulfinyl chloride. The final step involves the reaction of the resulting product with dimethyl carbonate, which yields BTDP. The synthesis of BTDP has been optimized for scale-up production, making it a viable compound for industrial applications.

Characterization of BTDP can be done using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These techniques provide information about the chemical structure and properties of BTDP, allowing researchers to better understand its potential applications.

Characterization of BTDP can be done using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These techniques provide information about the chemical structure and properties of BTDP, allowing researchers to better understand its potential applications.

Various analytical methods have been developed to determine the biological properties, toxicity, and safety of BTDP. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been used to identify and quantify BTDP in biological samples, as well as to investigate its metabolism and toxic effects.

Studies have shown that BTDP has potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, BTDP has been studied as a potential ligand for metal ions, allowing it to be used in coordination chemistry and catalysis.

Studies have shown that BTDP is relatively safe for human consumption, although high doses may lead to adverse effects such as gastrointestinal distress. In animal studies, acute toxicity tests have shown that BTDP has a low toxicity, with no observed effects at doses of up to 2000 mg/kg. However, chronic toxicity studies are still needed to determine the long-term effects of BTDP on animal and human health.

BTDP has been used in various scientific experiments due to its diverse applications. It has been used as a building block in the synthesis of organic compounds, as well as a ligand for metal ions in coordination complexes and catalysis. Additionally, its anti-cancer and anti-inflammatory properties make it a potential drug candidate.

Research on BTDP is still ongoing, with new applications and properties being discovered. Recent studies have focused on the synthesis of BTDP derivatives, as well as its coordination chemistry and catalytic properties. Further research is needed to fully understand the potential of BTDP in various fields of research and industry.

BTDP has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as a potential drug candidate due to its anti-cancer and anti-inflammatory properties. In the field of coordination chemistry, it can be used as a ligand for metal ions, allowing for the synthesis of new coordination complexes with unique properties. Additionally, its diverse range of applications in organic synthesis makes it a valuable compound for the development of new materials and chemicals.

While BTDP has shown promising results in various scientific experiments, there are still limitations to its use. Studies have shown that it may have potential toxic effects at high doses, and more research is needed to fully understand its long-term effects on animal and human health. Additionally, further research is needed to fully understand its potential applications in various fields of research and industry.

1. Exploration of BTDP derivatives with enhanced biological activity.

2. Investigation of new synthesis routes to BTDP.

3. Relationship between BTDP structure and its biological properties.

4. Development of new analytical methods for the detection and quantification of BTDP in biological samples.

5. Investigation of BTDP's potential as a catalytic agent in organic synthesis.

2. Investigation of new synthesis routes to BTDP.

3. Relationship between BTDP structure and its biological properties.

4. Development of new analytical methods for the detection and quantification of BTDP in biological samples.

5. Investigation of BTDP's potential as a catalytic agent in organic synthesis.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

324.06023472 g/mol

Monoisotopic Mass

324.06023472 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds